8-aMinochroMan-4-one
Overview
Description
8-Aminochroman-4-one is a heterocyclic compound that belongs to the class of chromanones. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a dihydropyranone ring, with an amino group attached at the 8th position. This unique structure imparts significant pharmacological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-aminochroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Aminochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxychroman derivatives.
Substitution: Formation of N-substituted chromanones.
Scientific Research Applications
8-Aminochroman-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties
Industry: Utilized in the development of cosmetic formulations for skin and hair care.
Mechanism of Action
The mechanism of action of 8-aminochroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase and exhibit antioxidant activity by scavenging free radicals. It also modulates signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
8-Aminochroman-4-one can be compared with other similar compounds such as:
Chroman-4-one: Lacks the amino group at the 8th position, resulting in different biological activities.
Isoflavones: Possess a similar chromanone structure but with variations in the substitution pattern.
Flavanones: Differ in the position of the phenyl group and exhibit distinct pharmacological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound in medicinal chemistry.
Biological Activity
8-Aminochroman-4-one is a heterocyclic compound belonging to the chromanone class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a chroman ring structure with an amino group at the 8-position and a carbonyl group at the 4-position. This unique structure contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : A study highlighted the compound's potential as an antidepressant, demonstrating its ability to modulate neurotransmitter levels in animal models. The mechanism involves the inhibition of monoamine oxidase (MAO), which leads to increased levels of serotonin and norepinephrine in the brain .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
- Antioxidant Activity : The compound demonstrates significant antioxidant activity, which is critical in protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals effectively.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Monoamine Oxidase Inhibition : By inhibiting MAO, this compound increases the availability of neurotransmitters, thereby exerting antidepressant effects.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death through mitochondrial dysfunction and activation of caspases .
- Free Radical Scavenging : Its antioxidant properties stem from its ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
Case Study 1: Antidepressant Activity
In a controlled study involving rodent models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in depressive-like behaviors, correlating with increased serotonin levels in the hippocampus. The findings suggest that the compound may serve as a potential therapeutic agent for depression .
Case Study 2: Anticancer Potential
A series of experiments were conducted using human cancer cell lines treated with different concentrations of this compound. The results demonstrated significant inhibition of cell growth and induction of apoptosis, particularly in breast and prostate cancer cells. Flow cytometry analysis confirmed an increase in early apoptotic markers following treatment with the compound .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
8-amino-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTDTOWNMVZUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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